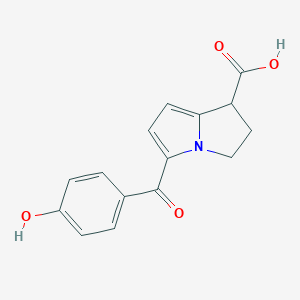

p-Hydroxyketorolac

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQMOWBWPFGZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920616 | |

| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111930-01-9 | |

| Record name | 4-Hydroxyketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYKETOROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Hydroxyketorolac: Structure, Properties, and Analysis

Executive Summary: This technical guide provides a comprehensive overview of p-Hydroxyketorolac, the primary and pharmacologically inactive human metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Ketorolac. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, outlines a plausible synthetic pathway, and details methods for its spectroscopic characterization. Furthermore, it explores its metabolic formation and provides a robust analytical protocol for its detection and quantification in biological matrices. This guide is structured to deliver not just data, but also the scientific rationale behind the methodologies, fostering a deeper understanding of this critical metabolite in the context of Ketorolac's pharmacology and safety profile.

Chemical Identity and Physicochemical Landscape

Molecular Structure and Nomenclature

This compound, systematically named 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is the result of aromatic hydroxylation of the parent drug, Ketorolac.[1][2][3] This modification, the addition of a hydroxyl group to the para-position of the benzoyl moiety, significantly alters the molecule's properties.

-

IUPAC Name: 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid[2]

-

Synonyms: 4-Hydroxyketorolac, this compound, Ketorolac 4-Hydroxy Metabolite[1][2][3]

Physicochemical Properties

The introduction of a phenolic hydroxyl group drastically increases the polarity of this compound compared to its parent compound. This has profound implications for its solubility, distribution, and elimination from the body. While experimental data is sparse, computational models provide valuable insights.

Expertise & Experience: Understanding these physicochemical parameters is crucial in drug metabolism studies. A higher polarity, indicated by a lower LogP and increased polar surface area, generally leads to reduced membrane permeability and increased renal clearance, which is consistent with this compound's role as an excretory metabolite. The pKa values are critical for predicting the ionization state of the molecule at physiological pH, which governs its solubility and interaction with biological targets. The carboxylic acid pKa suggests it will be fully ionized in the bloodstream, while the phenolic pKa indicates the hydroxyl group will remain largely protonated.

| Property | Predicted Value | Rationale & Significance |

| cLogP | 1.6[4] | Indicates significantly lower lipophilicity than Ketorolac (LogP ~3.0). This favors aqueous solubility and limits distribution into fatty tissues.[5][6] |

| Topological Polar Surface Area (TPSA) | 79.5 Ų[4] | The addition of the -OH group increases the TPSA, contributing to lower cell membrane permeability and enhanced interaction with water molecules. |

| pKa (Acidic - Carboxylic Acid) | ~3.5 - 4.5 | Estimated based on similar aromatic carboxylic acids. This group will be deprotonated and negatively charged at physiological pH (7.4), enhancing water solubility.[7][8][9] |

| pKa (Acidic - Phenol) | ~9.5 - 10.5 | Typical for a para-substituted phenol. This group will be predominantly protonated and neutral at physiological pH.[7][8][9] |

| Aqueous Solubility | Moderate | Higher than Ketorolac due to increased polarity and ionizable groups. Described as having moderate solubility in water and higher solubility in organic solvents like methanol and DMSO.[1] |

Synthesis and Purification Strategy

While this compound is primarily available as a reference standard obtained from metabolic processes, a de novo chemical synthesis is essential for obtaining larger quantities for toxicological studies or as a starting material for further derivatization. A plausible retrosynthetic approach involves the Friedel-Crafts acylation of a protected pyrrolizine carboxylic acid derivative.

Retrosynthetic Analysis

Trustworthiness: This proposed synthesis is grounded in well-established and reliable organic chemistry reactions. The choice of protecting groups is critical to prevent unwanted side reactions. A tert-butyl ester for the carboxylic acid and a methoxymethyl (MOM) ether for the phenol are selected for their stability under the planned reaction conditions and their orthogonal deprotection schemes.

Proposed Synthetic Protocol

-

Protection of p-Hydroxybenzoic Acid:

-

Reaction: React p-hydroxybenzoic acid with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane (DCM).

-

Causality: The phenolic hydroxyl group is more nucleophilic than the carboxylic acid but can react. Protecting it as a MOM ether prevents it from reacting during the subsequent chlorination step and the Friedel-Crafts reaction.

-

-

Formation of the Acyl Chloride:

-

Reaction: Treat the MOM-protected p-hydroxybenzoic acid with oxalyl chloride or thionyl chloride in an inert solvent like DCM with a catalytic amount of dimethylformamide (DMF).[10]

-

Causality: Conversion to the highly reactive acyl chloride is necessary to drive the subsequent Friedel-Crafts acylation, as the pyrrole ring system is not sufficiently activated to react with the carboxylic acid directly.

-

-

Synthesis of the Pyrrolizine Carboxylic Acid Core:

-

Reaction: Synthesize the 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid core structure using methods described in the literature, for example, starting from N-(2-bromoethyl) pyrrole.[11] Protect the carboxylic acid moiety, for instance, as a tert-butyl ester using tert-butanol and a strong acid catalyst.

-

Causality: The tert-butyl ester protects the carboxylic acid from reacting with the acylating agent and can be removed under acidic conditions that are orthogonal to the MOM group removal.

-

-

Friedel-Crafts Acylation:

-

Reaction: React the protected pyrrolizine carboxylic acid with the protected p-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) in a solvent like DCM or 1,2-dichloroethane.

-

Causality: This is the key C-C bond-forming step. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion which is then attacked by the electron-rich pyrrole ring, primarily at the C5 position.

-

-

Deprotection:

-

Reaction: Treat the resulting protected molecule with a strong acid, such as trifluoroacetic acid (TFA) in DCM.

-

Causality: TFA is effective at cleaving both the tert-butyl ester and the MOM ether in a single step, yielding the final this compound product.

-

-

Purification:

-

Method: The final product would be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Causality: RP-HPLC is the method of choice for purifying polar, non-volatile organic compounds, providing high resolution and yielding a product of high purity suitable for use as an analytical standard.

-

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The predicted ¹H NMR spectrum will show characteristic signals for the pyrrolizine ring protons, including multiplets for the aliphatic protons and singlets or doublets for the aromatic protons of the pyrrole moiety. The p-substituted benzoyl group will exhibit a classic AA'BB' system of two doublets. The ¹³C NMR will be distinguished by signals for the two carbonyl carbons (acid and ketone) at the downfield end of the spectrum.[12][13][14][15]

| ¹H NMR (Predicted, 500 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 125 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~12.5 (s, 1H, br) | Carboxylic acid (-COOH) | ~175.0 |

| ~10.0 (s, 1H, br) | Phenolic (-OH) | ~188.0 |

| ~7.7 (d, 2H, J=8.5 Hz) | Aromatic (ortho to C=O) | ~162.0 |

| ~6.9 (d, 2H, J=8.5 Hz) | Aromatic (ortho to -OH) | ~115.0 |

| ~7.0 (d, 1H, J=2.5 Hz) | Pyrrole-H | ~132.0 |

| ~6.1 (d, 1H, J=2.5 Hz) | Pyrrole-H | ~128.0 |

| ~4.2 (t, 1H, J=7.0 Hz) | CH-COOH | ~130.0 |

| ~4.0 (m, 2H) | N-CH₂ | ~125.0 |

| ~2.5 - 2.8 (m, 2H) | CH₂ | ~118.0 |

| ~55.0 | ||

| ~45.0 | ||

| ~30.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: The FT-IR spectrum provides a fingerprint of the functional groups present. Key distinguishing features will be the very broad O-H stretch from the hydrogen-bonded carboxylic acid, a separate O-H stretch from the phenol, and two distinct C=O stretching vibrations for the ketone and carboxylic acid.[16][17][18][19]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |

| 3550 - 3200 | O-H stretch (Phenol) | Strong, Broad |

| ~1720 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| ~1670 | C=O stretch (Aryl Ketone) | Strong, Sharp |

| 1600, 1510 | C=C stretch (Aromatic rings) | Medium-Strong |

| 1300 - 1200 | C-O stretch (Acid and Phenol) | Strong |

Mass Spectrometry (MS)

Expertise & Experience: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or [M-H]⁻ should be readily observable. The fragmentation pattern is predictable based on the stability of the resulting fragments. The most likely cleavage points are adjacent to the carbonyl groups.[20][21][22][23][24]

Biological Disposition and Analysis

Metabolic Pathway

Ketorolac is metabolized in the liver primarily through two pathways: glucuronide conjugation of the parent drug and aromatic hydroxylation to form this compound.[25] This hydroxylation is a Phase I metabolic reaction, typically catalyzed by cytochrome P450 (CYP) enzymes.[26][27] The resulting this compound is considered pharmacologically inactive.[28] Subsequently, both Ketorolac and this compound can undergo Phase II conjugation with glucuronic acid before being eliminated, primarily through the urine.

Pharmacokinetic Profile

Studies have shown that after oral or intramuscular administration of Ketorolac, the amount of this compound circulating in the plasma is very low.[28] The area under the curve (AUC) ratio of this compound to Ketorolac is typically less than 2%.[28] The parent drug, Ketorolac, has a plasma half-life of approximately 5 to 6 hours, and this is largely independent of the dose or route of administration.[28] The formation of this compound is a clearance mechanism, converting the lipophilic parent drug into a more polar, easily excretable, and inactive form.

Analytical Methodology: RP-HPLC

Authoritative Grounding & Self-Validation: The following protocol is a robust method for the simultaneous quantification of Ketorolac and this compound in plasma, synthesized from established HPLC methods for NSAIDs.[28][29][30][31][32] The use of an internal standard (IS), such as another NSAID like Naproxen, is crucial for ensuring accuracy and precision by correcting for variations in extraction efficiency and injection volume.

Experimental Protocol: Quantification of this compound in Human Plasma

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a pH 3.5 phosphate or ammonium acetate buffer (e.g., 60:40 v/v).[30] The exact ratio should be optimized to achieve baseline separation between this compound, Ketorolac, and the internal standard.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Approximately 319-323 nm, which is near the absorbance maximum for the Ketorolac chromophore.[29]

-

Injection Volume: 20 µL.

-

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Naproxen at 10 µg/mL).

-

Vortex for 30 seconds.

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the HPLC system.

-

-

Calibration and Quantification:

-

Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., ranging from 5 to 500 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Process the standards and QCs alongside the unknown samples using the protocol above.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard versus the nominal concentration. Use a weighted linear regression (1/x²) for analysis.

-

Conclusion

This compound is a pivotal molecule in understanding the complete pharmacological profile of Ketorolac. Its chemical structure, defined by the addition of a polar hydroxyl group, dictates its physicochemical properties, rendering it a water-soluble, inactive metabolite primed for excretion. While its direct synthesis presents a moderate challenge, established organic chemistry principles allow for the design of a viable synthetic route. The predictable spectroscopic characteristics of this compound facilitate its unambiguous identification. Robust and validated analytical methods, particularly RP-HPLC, are essential for its accurate quantification in pharmacokinetic and drug metabolism studies, which are critical for ensuring the safe and effective use of its parent drug, Ketorolac. This guide provides the foundational knowledge and practical methodologies required for researchers and drug development professionals to confidently work with and understand the role of this compound.

References

-

Jung D, Mroszczak EJ, Wu A, Ling TL, Sevelius H, Bynum L. Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. Pharm Res. 1989;6(1):62-65. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3082630, 4-Hydroxyketorolac. [Link]

-

GLP Pharma Standards. Ketorolac 4-Hydroxy Metabolite | CAS No- 111930-01-9. [Link]

- Google Patents.

-

Punekar A, Gorde P, Harak S, Gosavi S. Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. ScienceScholar. 2022. [Link]

-

ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

-

Dimov D, Zlatkov A, Kolev K, et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. 2020;2020(4):M1163. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3082630, 4-Hydroxyketorolac - 3.1 Computed Properties. [Link]

-

Shin K, Kim Y, Heo J, et al. Structural basis for the 4'-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. J Biol Chem. 2014;289(43):29883-29893. [Link]

-

Al-Shehri S, Al-Otaibi F, Al-Ghamdi K, et al. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. J Nat Sci Med. 2020;3(2):137. [Link]

-

Zhang Y, Li Y, Liu X, et al. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Molecules. 2018;23(11):2850. [Link]

-

ResearchGate. Calculated logP values for investigated compounds. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 13C NMR spectroscopy of some 20-ketopregnanes. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Christensen AS, Olsen L, Jørgensen FS. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. 2015;3:e1012. [Link]

-

Open Molecules. DataWarrior User Manual. [Link]

-

Rowan Scientific. How to Predict pKa. [Link]

-

Lee YJ, Lee SW, Kim S. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proc Natl Acad Sci U S A. 2018;115(11):2646-2651. [Link]

- Google Patents.

-

ResearchGate. FT-IR spectra of control and treated samples of p-hydroxyacetophenone. [Link]

-

ResearchGate. Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. [Link]

-

de Cássia da Silveira E Sá R, de Oliveira PF, de Almeida GS, et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2023. [Link]

-

Wikipedia. Analgesic. [Link]

-

Barker JL, Frost JW. Microbial synthesis of p-hydroxybenzoic acid from glucose. Biotechnol Bioeng. 2001;76(4):376-390. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

The University of Queensland. Towards inhibitors of hydrolytic enzymes involved in inflammation. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

ChemRxiv. pKalculator: A pKa predictor for C-H bonds. [Link]

-

ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set. [Link]

-

LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Structural basis for the 4′-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. [Link]

-

Clark, J. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 2. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

Sources

- 1. Ketorolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CN108152418B - HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine - Google Patents [patents.google.com]

- 3. US3532745A - Method for preparing p-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. 4-Hydroxyketorolac | C15H13NO4 | CID 3082630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www.openmolecules.org [openmolecules.org]

- 6. acdlabs.com [acdlabs.com]

- 7. peerj.com [peerj.com]

- 8. How to Predict pKa | Rowan [rowansci.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Analgesic - Wikipedia [en.wikipedia.org]

- 26. Structural basis for the 4'-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. sciencescholar.us [sciencescholar.us]

- 30. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 31. wisdomlib.org [wisdomlib.org]

- 32. researchgate.net [researchgate.net]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of p-Hydroxyketorolac

This guide provides a comprehensive overview of a robust synthetic pathway for this compound, a principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates a strategic, multi-step synthesis. It emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability. The synthesis of this compound is crucial for various research applications, including its use as a reference standard in pharmacokinetic and metabolic studies of Ketorolac.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests a logical disconnection at the C5-aroyl bond. This points to a Friedel-Crafts acylation as the key bond-forming step. The precursors would be a suitable pyrrolizine carboxylic acid derivative (2) and a 4-hydroxybenzoyl equivalent (3). To prevent unwanted side reactions during the acylation, the phenolic hydroxyl group in (3) must be protected, for instance, as a methoxy ether. This leads to 4-methoxybenzoyl chloride (anisoyl chloride) as a practical acylating agent. The pyrrolizine core (2) can be constructed from simpler, acyclic precursors, drawing from established methods in pyrrole chemistry.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis is a three-step process:

-

Step 1: Synthesis of the key intermediate, ethyl 4-N-pyrrolo-2-cyanobutanoate.

-

Step 2: A modified Friedel-Crafts acylation with 4-methoxybenzoyl chloride to yield the protected precursor, p-methoxy-ketorolac.

-

Step 3: Demethylation of the methoxy group to afford the final product, this compound.

This pathway is illustrated in the workflow diagram below.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-N-pyrrolo-2-cyanobutanoate

This initial step involves the alkylation of ethyl cyanoacetate with N-(2-bromoethyl)pyrrole (BEP).[1][2] BEP itself can be synthesized from 2,5-dimethoxytetrahydrofuran and bromoethylamine hydrobromide.[1][2] The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the ethyl cyanoacetate, forming a carbanion that then acts as a nucleophile.

Protocol:

-

To a dry 2-L flask equipped with a condenser and mechanical stirrer, add N-(2-bromoethyl)pyrrole (BEP) (180 g) and ethyl cyanoacetate (936 g).

-

Agitate the solution and begin heating to a target temperature of 81-85°C.

-

Once the temperature reaches 40°C, begin the dropwise addition of a 21% (w/w) solution of sodium ethoxide in ethanol (351 g) over a period of 40 minutes.

-

Maintain the reaction temperature at 81-85°C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to 20-25°C.

-

Wash the cooled solution sequentially with 0.5 L of water and 0.5 L of saturated NaCl solution.

-

Separate the organic layer and concentrate it under reduced pressure to yield the crude product, ethyl 4-N-pyrrolo-2-cyanobutanoate. Further purification can be achieved by vacuum distillation.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-bromoethyl)pyrrole | 174.04 | 180 g | 1.03 |

| Ethyl Cyanoacetate | 113.12 | 936 g | 8.27 |

| Sodium Ethoxide (21% soln) | 68.05 | 351 g | 1.08 |

Table 1: Reagents for the synthesis of Ethyl 4-N-pyrrolo-2-cyanobutanoate.

Step 2: Friedel-Crafts Acylation and Cyclization to p-Methoxy-Ketorolac

This key step involves a modified Friedel-Crafts acylation of the pyrrole ring, followed by an intramolecular cyclization to form the pyrrolizine core.[1][3] A crucial aspect of this reaction is the absence of a traditional Lewis acid catalyst, which could lead to undesired side reactions.[1][3] The reaction is driven at high temperatures, which also helps to expel the HCl byproduct.

Protocol:

-

Charge a suitable reactor with ethyl 4-N-pyrrolo-2-cyanobutanoate (from Step 1) and a high-boiling solvent such as xylene.

-

Add 4-methoxybenzoyl chloride (anisoyl chloride) to the mixture.

-

Heat the reaction mixture to a temperature of 145-155°C with vigorous stirring.

-

The reaction mixture is then treated with a compound of high oxidative potential, such as manganese(III) acetate, in acetic acid to promote the cyclization.

-

The reaction is maintained at this temperature until completion, as monitored by HPLC.

-

Cool the mixture and perform an aqueous workup to remove inorganic salts.

-

The crude p-methoxy-ketorolac ester can be isolated by crystallization or chromatography.

| Reagent/Material | Molar Mass ( g/mol ) | Notes |

| Ethyl 4-N-pyrrolo-2-cyanobutanoate | 206.25 | Product from Step 1 |

| 4-Methoxybenzoyl Chloride | 170.59 | Acylating Agent |

| Xylene | 106.16 | High-boiling solvent |

| Manganese(III) Acetate | 268.09 | Oxidative cyclization agent |

Table 2: Key reagents for the synthesis of p-Methoxy-Ketorolac Ester.

Step 3: Saponification and Demethylation to this compound

The final step involves two transformations: saponification of the ester to the carboxylic acid and cleavage of the methyl ether to reveal the phenolic hydroxyl group.

Protocol:

-

Saponification:

-

Dissolve the p-methoxy-ketorolac ester from Step 2 in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide and heat the mixture to reflux until the ester hydrolysis is complete (monitored by TLC/HPLC).

-

Cool the reaction mixture and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated HCl to a pH of approximately 4 to precipitate the p-methoxy-ketorolac acid.[3]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Demethylation:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the p-methoxy-ketorolac acid in a dry, chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution, 3-4 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

-

| Reagent/Material | Molar Mass ( g/mol ) | Purpose |

| p-Methoxy-Ketorolac Ester | ~299.32 | Starting Material |

| Sodium Hydroxide | 40.00 | Saponification |

| Boron Tribromide (BBr₃) | 250.52 | Demethylation Agent |

| Dichloromethane (DCM) | 84.93 | Anhydrous Solvent |

Table 3: Reagents for the final deprotection step.

Conclusion

The synthesis pathway detailed in this guide provides a comprehensive and scientifically grounded approach for the preparation of this compound. By adapting well-established synthetic routes for Ketorolac, this multi-step process offers a reliable method for obtaining this important metabolite, which is essential for its use as a reference standard in analytical and metabolic research. The provided protocols, with their emphasis on the rationale behind the chosen conditions, are intended to empower researchers to successfully synthesize and purify this compound in a laboratory setting.

References

-

PrepChem. (n.d.). Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (2002). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.

- Google Patents. (2003). US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac.

- Google Patents. (2006). EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac.

Sources

- 1. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 2. US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 3. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxyketorolac

Introduction

In the landscape of analgesic drug development, a thorough understanding of not only the parent drug but also its metabolites is paramount for a comprehensive evaluation of efficacy and safety. Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), undergoes metabolism in the body to form several metabolites, with 4-Hydroxyketorolac being a significant product of this biotransformation. This technical guide provides a detailed exploration of the core physicochemical characteristics of 4-Hydroxyketorolac.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a foundational understanding of the causality behind experimental choices and the significance of each physicochemical parameter in the broader context of pharmaceutical sciences. Where experimental data is not publicly available, this guide details the established methodologies for their determination, ensuring a self-validating framework for researchers.

Chemical Identity and Structure

4-Hydroxyketorolac is the para-hydroxylated metabolite of Ketorolac. The introduction of a hydroxyl group to the phenyl ring significantly alters the molecule's properties compared to the parent drug.

-

IUPAC Name: 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid[1]

-

Molecular Formula: C₁₅H₁₃NO₄[1]

-

Molecular Weight: 271.27 g/mol [1]

-

CAS Number: 111930-01-9[1]

The chemical structure of 4-Hydroxyketorolac, with its pyrrolizine carboxylic acid core and the addition of a hydroxyl group on the benzoyl moiety, is fundamental to its physicochemical behavior. This structural modification is a direct result of Phase I metabolism of Ketorolac.

Spectroscopic Profile

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Expected Absorption Maxima (λmax): Ketorolac tromethamine exhibits a maximum absorbance at approximately 322 nm in methanol.[2] For 4-Hydroxyketorolac, a slight bathochromic (red) shift in the λmax is anticipated due to the auxochromic effect of the phenolic hydroxyl group, which extends the conjugation of the chromophore.

-

Experimental Protocol for UV-Vis Analysis:

-

Preparation of Standard Solutions: Accurately weigh and dissolve 4-Hydroxyketorolac in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each solution from 200 to 400 nm, using the solvent as a blank.

-

Determination of λmax: Identify the wavelength of maximum absorbance.

-

Quantitative Analysis: A calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) and for quantitative analysis, following Beer's Law.

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Peaks: The IR spectrum of 4-Hydroxyketorolac is expected to show key functional group absorptions. The IR spectrum of the parent drug, Ketorolac, shows characteristic peaks for N-H stretching, C=C aromatic and aliphatic stretching, and C=O stretching.[3] For 4-Hydroxyketorolac, the following are anticipated:

-

O-H Stretch (phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C=O Stretch (ketone and carboxylic acid): Strong absorption bands around 1680-1720 cm⁻¹.

-

C-O Stretch (phenol): An absorption band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms. Key expected signals include:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the hydroxylated phenyl ring will show a distinct splitting pattern.

-

Pyrrolizine Protons: Aliphatic protons on the pyrrolizine ring will appear in the upfield region.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

Phenolic Proton: A singlet that is also exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment, including the carbonyl carbons of the ketone and carboxylic acid, and the carbons of the aromatic rings.

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak: In a mass spectrum, 4-Hydroxyketorolac is expected to show a molecular ion peak [M+H]⁺ at m/z 272.0919 in positive ion mode and [M-H]⁻ at m/z 270.0772 in negative ion mode, corresponding to its molecular weight of 271.27.

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stable aromatic rings and the functional groups. Common fragmentation pathways for ketones and carboxylic acids can be anticipated.

Physicochemical Properties

The physicochemical properties of 4-Hydroxyketorolac are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

-

Predicted Water Solubility: The predicted water solubility of 4-Hydroxyketorolac is approximately 0.9 g/L.

-

General Solubility Profile: It is described as having moderate solubility in water and relatively high solubility in organic solvents.[1] The presence of both a polar hydroxyl group and a carboxylic acid group, along with a significant non-polar ring structure, results in this amphiphilic character.

-

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Equilibration: Add an excess amount of 4-Hydroxyketorolac to a known volume of the solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of 4-Hydroxyketorolac in the clear supernatant using a validated analytical method such as HPLC-UV.

-

Acidity (pKa)

-

Predicted pKa: The predicted strongest acidic pKa for 4-Hydroxyketorolac is 3.68. This is attributed to the carboxylic acid group. The phenolic hydroxyl group will have a much higher pKa (typically around 9-10). The pKa of the parent drug, Ketorolac, is 3.54.[2]

-

Significance: The pKa value is crucial for predicting the extent of ionization of the molecule at different physiological pH values, which in turn affects its solubility, permeability across biological membranes, and binding to its target.

-

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: Dissolve a known amount of 4-Hydroxyketorolac in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic functional group has been neutralized (the midpoint of the titration curve).

-

Lipophilicity (LogP)

-

Predicted LogP: The predicted octanol-water partition coefficient (LogP) for 4-Hydroxyketorolac is in the range of 1.98 to 2.44.

-

Significance: LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes, its distribution into tissues, and its potential for protein binding.

Melting Point

-

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: Place a small amount of the dry, crystalline 4-Hydroxyketorolac into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus to slowly heat the sample.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Stability Profile

The chemical stability of a drug metabolite is a critical parameter that can influence its in vivo half-life and the design of in vitro assays.

-

General Considerations: 4-Hydroxyketorolac, containing a phenolic hydroxyl group, may be susceptible to oxidation. The carboxylic acid and ketone functionalities are generally stable under physiological conditions but can be reactive under harsh pH or temperature conditions.

-

Protocol for Preliminary Stability Assessment:

-

Solution Preparation: Prepare solutions of 4-Hydroxyketorolac in various buffers (e.g., pH 3, 7.4, and 9) and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Quantification: Analyze the concentration of the remaining 4-Hydroxyketorolac using a stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

Data Analysis: Plot the concentration of 4-Hydroxyketorolac as a function of time to determine the degradation kinetics.

-

Synthesis of 4-Hydroxyketorolac

While specific, detailed synthetic procedures for 4-Hydroxyketorolac are not abundant in the public domain, a plausible synthetic route can be conceptualized based on the known synthesis of Ketorolac and standard organic chemistry transformations. A common route to Ketorolac involves the Friedel-Crafts acylation of a pyrrole derivative. A similar strategy could be employed for 4-Hydroxyketorolac, using a protected 4-hydroxybenzoyl chloride or a related activated carboxylic acid derivative.

Summary of Physicochemical Data

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Weight | 271.27 g/mol | Influences diffusion and transport properties. |

| Water Solubility | Predicted: 0.9 g/L | Affects dissolution, absorption, and formulation. |

| pKa (Strongest Acidic) | Predicted: 3.68 | Governs ionization state, solubility, and membrane permeability. |

| LogP | Predicted: 1.98 - 2.44 | Indicates lipophilicity, impacting absorption and distribution. |

| Melting Point | Not Available | Important for solid-state characterization and formulation. |

| UV-Vis λmax | Expected slight red shift from Ketorolac's 322 nm | Useful for quantitative analysis. |

Visualizations

Caption: Workflow for Physicochemical Characterization.

Caption: pH-Dependent Ionization and Solubility.

Conclusion

The physicochemical properties of 4-Hydroxyketorolac, while not fully documented with experimental data in the public domain, can be reliably predicted and systematically determined using established analytical methodologies. This guide provides the theoretical framework and practical protocols necessary for researchers to fully characterize this important metabolite of Ketorolac. A comprehensive understanding of these properties is indispensable for elucidating its ADME profile and for the overall advancement of safer and more effective analgesic therapies.

References

-

PubChem. 4-Hydroxyketorolac. National Center for Biotechnology Information. [Link]

-

ResearchGate. IR spectra of free drug (a), ketorolac with Eudragit RS100 (b),... [Link]

-

JOCPR. Ultra Violet Spectrophotometric determination of Keterolac Tromethamine in pharmaceutical dosage forms. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Activity of p-Hydroxyketorolac

This guide provides a detailed exploration of the pharmacological profile of p-Hydroxyketorolac, the principal metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), ketorolac. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents detailed experimental methodologies for activity assessment, and offers insights into the structure-activity relationship between ketorolac and its metabolite.

Introduction: The Clinical Significance of Ketorolac and the Imperative of Metabolite Profiling

Ketorolac is a well-established NSAID renowned for its potent analgesic properties, making it a valuable tool in the management of moderate to severe pain, particularly in postoperative settings.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[2] The efficacy of ketorolac is comparable to that of some opioids, offering a non-addictive alternative for pain management.[1]

The metabolic fate of a drug is a critical determinant of its overall pharmacological and toxicological profile. Hepatic metabolism can lead to the formation of compounds with enhanced, diminished, or qualitatively different activities compared to the parent drug. Therefore, a thorough understanding of the pharmacological activity of major metabolites is a cornerstone of drug development and clinical pharmacology. Ketorolac is primarily metabolized in the liver through hydroxylation to form this compound.[2] This guide focuses on elucidating the pharmacological activity, or lack thereof, of this key metabolite.

The Metabolic Pathway of Ketorolac to this compound

Ketorolac undergoes hepatic metabolism, where the primary transformation is the hydroxylation of the phenyl ring to yield this compound.[2] This metabolite, along with conjugated forms of the parent drug, is then predominantly excreted via the kidneys.[3] Approximately 92% of a ketorolac dose is recovered in the urine, with about 40% being metabolites and 60% as unchanged ketorolac.[3] The amount of this compound circulating in the plasma is relatively low.[1]

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Analysis: Anti-Inflammatory and Analgesic Activity

To assess the physiological relevance of the in vitro findings, in vivo models of inflammation and pain are employed. These models provide a more complex biological system to evaluate the potential anti-inflammatory and analgesic effects of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a widely used and validated model for screening the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar rats (150-200g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

-

Grouping: Animals are randomly assigned to groups:

-

Vehicle Control (e.g., saline)

-

Positive Control (e.g., ketorolac, 10 mg/kg)

-

Test Compound (this compound, various doses)

-

-

Dosing: The vehicle, positive control, or test compound is administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Expected Outcome and Interpretation:

Given that this compound is considered pharmacologically inactive, it is not expected to produce a significant reduction in carrageenan-induced paw edema compared to the vehicle control. In contrast, the ketorolac-treated group should exhibit a marked anti-inflammatory effect.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This model is sensitive to peripherally acting analgesics.

-

Animals: Male Swiss albino mice (20-25g) are used.

-

Grouping and Dosing: Similar to the paw edema model, mice are divided into groups and administered vehicle, a positive control (e.g., ketorolac, 5 mg/kg), or this compound.

-

Induction of Writhing: Thirty minutes after dosing, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Expected Outcome and Interpretation:

Consistent with its lack of COX inhibition, this compound is not anticipated to significantly reduce the number of writhes induced by acetic acid. The ketorolac group should demonstrate a potent analgesic effect.

Caption: Workflow for acetic acid-induced writhing test.

Conclusion: The Pharmacologically Inactive Profile of this compound

The collective evidence from pharmacokinetic studies and is strongly indicative that this compound is a pharmacologically inactive metabolite of ketorolac. [4]Its formation represents a key step in the elimination pathway of the parent drug. For drug development professionals, this is a significant finding as it suggests that the therapeutic effects of ketorolac administration are directly attributable to the parent compound and not its primary metabolite. This simplifies the pharmacokinetic-pharmacodynamic modeling and reduces concerns about potential contributions of the metabolite to either efficacy or toxicity.

The lack of activity of this compound underscores the critical importance of evaluating the pharmacological profiles of drug metabolites. While some metabolites can be active and even contribute to the therapeutic or adverse effects of a drug, this compound serves as a clear example of a metabolite that is part of the deactivation and clearance process. Future research in this area could focus on the specific cytochrome P450 isozymes responsible for the hydroxylation of ketorolac, which could provide insights into potential drug-drug interactions.

References

-

Ketorolac - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

-

Ketorolac | C15H13NO3 | CID 3826 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Ketorolac - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals. (1989). Clinical Pharmacology & Therapeutics, 46(6), 690-702. [Link]

-

Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. (2007). Journal of Ocular Pharmacology and Therapeutics, 23(4), 331-338. [Link]

-

The Analgesic Efficacy of IV and IM Ketorolac: A Systematic Review. (2022). Journal of Pain Research, 15, 233-245. [Link]

-

Ketorolac (Toradol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). Retrieved January 25, 2026, from [Link]

-

In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. (2016). BMC Complementary and Alternative Medicine, 16(1), 1-10. [Link]

-

In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. (2006). Pharmaceutical Research, 23(10), 2293-2303. [Link]

-

Ketorolac vs Toradol Comparison. (n.d.). Retrieved January 25, 2026, from [Link]

-

Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. (1989). Journal of Clinical Pharmacology, 29(12), 1110-1115. [Link]

-

Ketorolac Side Effects: Common, Severe, Long Term. (n.d.). Retrieved January 25, 2026, from [Link]

-

ketorolac tromethamine injection VIAL Clinical Pharmacology Patient information | Pfizer Medical - US. (n.d.). Retrieved January 25, 2026, from [Link]

-

COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

-

What are the side effects of Ketorolac Tromethamine? - Patsnap Synapse. (n.d.). Retrieved January 25, 2026, from [Link]

-

In-Vivo Models for Management of Pain. (2013). Pharmacology & Pharmacy, 4(5), 339-344. [Link]

-

In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (2001). International Journal of Pharmaceutics, 219(1-2), 115-124. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (2021). Pharmaceuticals, 14(7), 634. [Link]

-

Side Effects of Toradol (ketorolac): Interactions & Warnings. (n.d.). Retrieved January 25, 2026, from [Link]

-

4-Hydroxyketorolac | C15H13NO4 | CID 3082630 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

The pharmacologic activity of ketorolac tromethamine. (1986). Pharmacotherapy, 6(5), 220-231. [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Journal of Applied Pharmaceutical Science, 9(3), 133-139. [Link]

-

Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2012). International Journal of Pharmaceutical Erudition, 1(3), 1-10. [Link]

-

Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). Retrieved January 25, 2026, from [Link]

-

Ketorolac: MedlinePlus Drug Information. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of p-Hydroxyketorolac in Human Plasma

Introduction

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain. Following administration, ketorolac is metabolized in the body, with one of the primary metabolites being p-hydroxyketorolac.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.

The inherent complexity of biological matrices such as plasma necessitates a robust analytical method to ensure accurate and reproducible results.[3] LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[4] This method employs a simple protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Principle of the Method

The fundamental principle of this method lies in the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for highly selective detection. After extraction from the plasma matrix, this compound and an internal standard (IS) are separated on a reversed-phase C18 column. The separated analytes are then ionized using an electrospray ionization (ESI) source and subsequently detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the IS. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis.[5]

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (purity ≥ 98%)

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade methanol (purity ≥ 99.9%)[6]

-

LC-MS grade acetonitrile (purity ≥ 99.9%)[6]

-

LC-MS grade formic acid (purity ≥ 99%)[6]

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 500 ng/mL.[6]

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions of this compound to achieve a concentration range of, for example, 1 to 1000 ng/mL.[6]

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.[7]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[8]

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in methanol (500 ng/mL).[6]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions, and equilibrate for 1 min. |

Table 2: Mass Spectrometry Parameters

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized empiricallythis compound: e.g., m/z 272.1 > 105.0this compound-d4: e.g., m/z 276.1 > 109.0 |

| Collision Energy | To be optimized for each transition |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

Note: The MRM transitions for this compound and its deuterated internal standard need to be determined by infusing the pure compounds into the mass spectrometer and optimizing the precursor and product ions, as well as the collision energy.

Method Validation

A comprehensive method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[6]

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Parameters

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[7]

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[9]

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[7]

Table 3: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) |

| Stability | Analyte concentration should be within ±15% of the nominal concentration. |

Conclusion

This application note presents a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for high-throughput bioanalysis in support of pharmacokinetic studies. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for drug development and clinical research applications.

References

-

Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC - NIH. (2025, March 19). National Center for Biotechnology Information. [Link]

-

A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−) - ResearchGate. (n.d.). ResearchGate. [Link]

-

Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed. (2012). National Center for Biotechnology Information. [Link]

- HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine - Google Patents. (n.d.).

-

Development of Ketorolac Analysis in Water Samples using Micellar Electrokinetic Chromatography - Atlantis Press. (n.d.). Atlantis Press. [Link]

-

Pharmacokinetics of ketorolac loaded to polyethylcyanoacrylate nanoparticles using UPLC MS/MS for its determination in rats - PubMed. (2010, September 15). National Center for Biotechnology Information. [Link]

-

Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine - PubMed. (1989, January). National Center for Biotechnology Information. [Link]

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

At what step should one add internal standards in tissue sample for LC-MS? | ResearchGate. (2021, January 19). ResearchGate. [Link]

-

Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-In - Acta Scientific. (2020, May 4). Acta Scientific. [Link]

-

Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin - Research journals - PLOS. (2021, March 5). PLOS ONE. [Link]

-

Sample preparation in a bioanalytical workflow – part 1 - YouTube. (2018, September 12). YouTube. [Link]

-

Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma - Pharmacia. (2020, July 31). Pharmacia. [Link]

-

Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed. (2021, March 5). National Center for Biotechnology Information. [Link]

-

Determination of ketorolac tromethamine in human plasma by RP-HPLC and its application in pharmacokinetics - ResearchGate. (n.d.). ResearchGate. [Link]

-

Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... - YouTube. (2025, June 24). YouTube. [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - Chromatography Online. (2021, August 1). Chromatography Online. [Link]

-

Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - MDPI. (2021, January 8). MDPI. [Link]

Sources

- 1. Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

Application Note: A Robust Method for the Extraction and Quantification of p-Hydroxyketorolac from Human Urine

Introduction: The Significance of Monitoring p-Hydroxyketorolac

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain. Its pharmacological activity and therapeutic efficacy are well-documented. Following administration, Ketorolac is metabolized in the liver, with one of its primary inactive metabolites being this compound (para-hydroxyketorolac). The monitoring of this compound in human urine is a critical aspect of pharmacokinetic and metabolic studies for several reasons. It provides a more complete picture of the drug's disposition, helps in understanding inter-individual variability in drug metabolism, and is essential in bioequivalence studies. A significant portion of this compound is excreted in the urine as a glucuronide conjugate, necessitating a hydrolysis step for the accurate quantification of the total metabolite concentration.

This application note presents a detailed and robust protocol for the extraction of this compound from human urine, followed by sensitive and specific quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be self-validating by incorporating critical quality control steps and explaining the scientific rationale behind each procedural choice, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Principle of the Method

The accurate quantification of total this compound from a complex biological matrix like urine requires a multi-step approach. This is primarily because drug metabolites are often conjugated to polar molecules, such as glucuronic acid, to facilitate their excretion. This process, known as glucuronidation, results in a more water-soluble compound that is not readily extractable by traditional liquid-liquid or solid-phase extraction techniques designed for less polar parent drugs.

Our method, therefore, begins with an enzymatic hydrolysis step to cleave the glucuronide moiety from this compound. This is followed by a solid-phase extraction (SPE) procedure to isolate and concentrate the deconjugated analyte from the urine matrix, effectively removing interfering substances. Finally, the extracted this compound is quantified using a highly sensitive and selective LC-MS/MS method.

Physicochemical Properties of this compound

A successful extraction strategy is predicated on the physicochemical properties of the target analyte. The addition of a hydroxyl group to the ketorolac structure significantly increases its polarity compared to the parent drug.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₄ | [1] |

| Molecular Weight | 271.27 g/mol | [1] |

| XLogP3-AA | 1.6 | [1] |

| pKa (acidic) | ~3.5 (estimated for the carboxylic acid) |

The relatively low XLogP3-AA value indicates a higher polarity than the parent drug, Ketorolac. This property guides the selection of an appropriate solid-phase extraction sorbent. A mixed-mode or a hydrophilic-lipophilic balanced sorbent is ideal as it can provide both hydrophobic and hydrophilic interactions, ensuring efficient capture of this polar metabolite.

Experimental Protocols

Part 1: Enzymatic Hydrolysis of this compound Glucuronide

Rationale: A significant fraction of this compound is excreted as a glucuronide conjugate. To measure the total concentration of the metabolite, enzymatic cleavage of this conjugate is necessary. β-glucuronidase from Helix pomatia is a robust enzyme preparation that is effective for the hydrolysis of a wide range of drug glucuronides. The optimal pH for this enzyme is slightly acidic, and incubation at an elevated temperature accelerates the reaction.[2]

Materials:

-

β-glucuronidase from Helix pomatia (≥100,000 units/mL)

-

1 M Acetate buffer (pH 5.0)

-

Human urine samples

-

Water bath or incubator

Protocol:

-

Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean glass tube, add 1.0 mL of the urine supernatant.

-

Add 200 µL of 1 M Acetate buffer (pH 5.0) to the urine sample and vortex briefly.

-

Add 20 µL of β-glucuronidase solution.

-

Vortex the mixture gently and incubate in a water bath at 50-55°C for 4 hours.[2]

Part 2: Solid-Phase Extraction (SPE) of this compound

Rationale: Following hydrolysis, the urine matrix still contains numerous endogenous compounds that can interfere with LC-MS/MS analysis. A mixed-mode solid-phase extraction (SPE) is employed for its dual retention mechanism, combining reversed-phase and ion-exchange functionalities.[3] This allows for a more selective extraction of this compound, which possesses both hydrophobic (aromatic rings) and ionizable (carboxylic acid) moieties. The Oasis MCX (Mixed-Mode Cation Exchange) cartridge is an excellent choice for this application. The extraction protocol involves conditioning the sorbent, loading the sample at a low pH to ensure the carboxylic acid is protonated and retained by reversed-phase, washing to remove interferences, and eluting with a basic organic solvent to disrupt both the hydrophobic and ionic interactions.

Materials:

-

Oasis MCX (3 cc, 60 mg) SPE cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

2% Formic acid in water

-

5% Ammonium hydroxide in methanol

-

SPE manifold

-

Nitrogen evaporator

Protocol:

-

Conditioning: Condition the Oasis MCX cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

-

Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.

-

Sample Loading: Load the hydrolyzed urine sample (from Part 1) onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

Washing:

-

Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Caption: Workflow for the extraction of this compound from human urine.

Part 3: LC-MS/MS Quantification

Rationale: LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of drug metabolites in complex biological matrices. A reverse-phase C18 column is suitable for retaining this compound. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) is used to achieve good chromatographic separation from any remaining matrix components. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Instrumentation and Conditions:

| Parameter | Setting |

| LC System | UPLC/HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 272.1 |

| Product Ions (m/z) | 226.1 (Quantifier), 198.1 (Qualifier) |

| Collision Energy | Optimized for the specific instrument |